molecular formula C19H16N2O2S3 B2752440 2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide CAS No. 923078-05-1

2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide

Cat. No. B2752440
CAS RN: 923078-05-1
M. Wt: 400.53
InChI Key: DBUKUSZBTNPLTO-UHFFFAOYSA-N
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Description

2-((4-methoxyphenyl)thio)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of thiochromeno[4,3-d]thiazole derivatives and has been found to exhibit promising biological activities.

Scientific Research Applications

Anti-inflammatory and COX Inhibitory Activity

Derivatives containing a 4-methoxyphenyl group have shown significant inhibitory activity against the COX-2 enzyme, suggesting their potential as anti-inflammatory agents. For example, compounds with 4-methoxyphenyl structures demonstrated strong COX-2 inhibitory activity, with one derivative exhibiting higher selectivity towards this enzyme, indicating its potential in developing anti-inflammatory drugs (Ertas et al., 2022).

Antimicrobial Activity

Novel thiazole derivatives have been synthesized and tested for their antimicrobial efficacy against a variety of bacterial and fungal strains. These compounds showed significant anti-bacterial and anti-fungal activities, highlighting their potential as antimicrobial agents (Saravanan et al., 2010).

Anticancer and Antiviral Activities

Derivatives have also been evaluated for their anticancer and antiviral activities. Some synthesized compounds demonstrated selective inhibition of leukemia cell lines, while others showed high activity against specific virus strains, suggesting their potential use in cancer and antiviral therapies (Havrylyuk et al., 2013).

Antioxidant Activity

A series of derivatives were synthesized and evaluated for their antioxidant activity. Some compounds exhibited good antioxidant activity in various assays, indicating their potential as antioxidant agents (Koppireddi et al., 2013).

properties

IUPAC Name

2-(4-methoxyphenyl)sulfanyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O2S3/c1-23-12-6-8-13(9-7-12)24-11-17(22)20-19-21-18-14-4-2-3-5-15(14)25-10-16(18)26-19/h2-9H,10-11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBUKUSZBTNPLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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